(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine
Overview
Description
“(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine” is a chemical compound with the molecular formula C20H27NOSi . It has a molecular weight of 325.5 g/mol . This compound is also known by other names such as “(S)-α,α-Diphenylprolinol trimethylsilyl ether” and "(S)-2-[Diphenyl(trimethylsilanyloxy)methyl]pyrrolidine" .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3/t17-/m0/s1
. The canonical SMILES is CC(C)(C)Si(C2=CC=CC=C2)OC3CCNC3
and the isomeric SMILES is CC(C)(C)Si(C2=CC=CC=C2)O[C@H]3CCNC3
. Physical and Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 5 rotatable bonds . The topological polar surface area is 21.3 Ų . The compound is covalently bonded and has a complexity of 348 .Safety and Hazards
The compound has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . These indicate that the compound may cause skin and eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: remove/take off immediately all contaminated clothing and rinse skin with water/shower .
Properties
IUPAC Name |
tert-butyl-diphenyl-[(3S)-pyrrolidin-3-yl]oxysilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJJHSTQOTADQ-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937202-23-8 | |
Record name | (3S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937202-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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